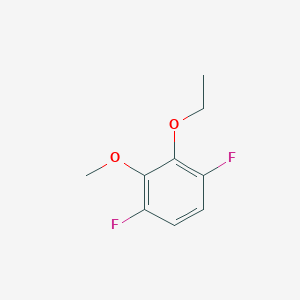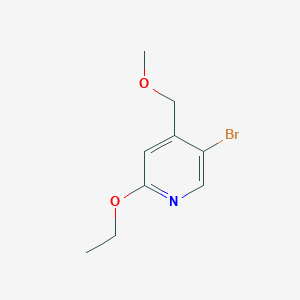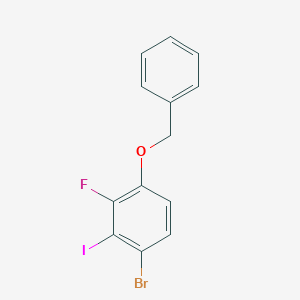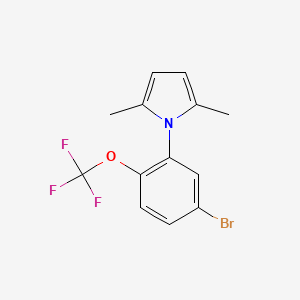
1-(Benzyloxy)-4-bromo-2-chloro-3-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
This involves understanding the methods used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions used in the synthesis process .Molecular Structure Analysis
This involves determining the arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanisms, the products formed, and the conditions required for the reactions .Physical And Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, density, and reactivity. These properties can give insights into how the compound behaves under different conditions .Mechanism of Action
The mechanism of action of 1-(Benzyloxy)-4-bromo-2-chloro-3-methylbenzene is not well understood. However, it is believed that the halogen atoms react with the benzene ring, forming a cyclic structure with the benzyloxy group. This cyclic structure is believed to be the active form of the molecule, which can then react with other molecules to form desired products.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is believed that the halogen atoms may interact with cellular components, such as enzymes, to cause various biochemical and physiological effects. Additionally, the benzyloxy group may act as a ligand, binding to certain cellular components and altering their function.
Advantages and Limitations for Lab Experiments
1-(Benzyloxy)-4-bromo-2-chloro-3-methylbenzene has several advantages and limitations for use in laboratory experiments. The main advantage of using this compound is its availability and low cost. Additionally, it is relatively stable and non-toxic, making it safe to handle and store. However, it is a highly reactive compound and can be difficult to control in certain reactions. Additionally, it has a low boiling point, making it difficult to use in certain experiments.
Future Directions
There are several potential future directions for research involving 1-(Benzyloxy)-4-bromo-2-chloro-3-methylbenzene. First, further research could be conducted to better understand its mechanism of action and the biochemical and physiological effects it may have. Additionally, research could be conducted to explore new synthesis methods and applications for the compound. Finally, research could be conducted to explore the potential uses of the compound in drug synthesis and other industrial applications.
Synthesis Methods
1-(Benzyloxy)-4-bromo-2-chloro-3-methylbenzene can be synthesized through a variety of methods, including the Williamson ether synthesis, the Grignard reaction, and the Sandmeyer reaction. The Williamson ether synthesis involves the reaction of a phenol with an alkyl halide in the presence of a base. The Grignard reaction involves the reaction of a Grignard reagent with an aldehyde or ketone. The Sandmeyer reaction involves the reaction of a halogenated benzene with a copper salt in the presence of a base.
Scientific Research Applications
1-(Benzyloxy)-4-bromo-2-chloro-3-methylbenzene has been used in a variety of scientific research applications. It has been used as a reactant in the synthesis of various organic compounds, such as amides, ketones, and alcohols. It has also been used in the synthesis of drug compounds, such as anti-inflammatory and anti-cancer agents. Additionally, it has been used as a reactant in the synthesis of industrial compounds, such as lubricants, solvents, and surfactants.
Safety and Hazards
properties
IUPAC Name |
1-bromo-3-chloro-2-methyl-4-phenylmethoxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrClO/c1-10-12(15)7-8-13(14(10)16)17-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATCQUVBNWXLENE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)OCC2=CC=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

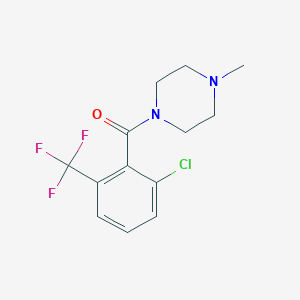

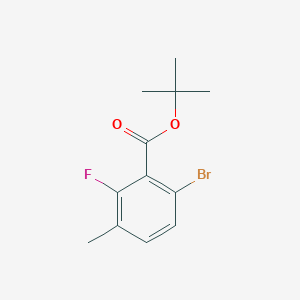

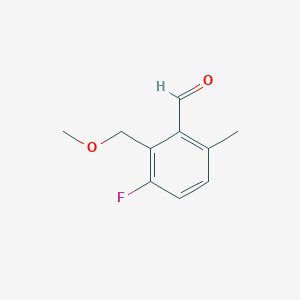
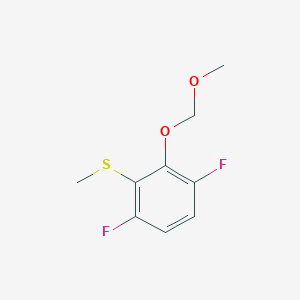

![2'-Bromo-4'-fluoro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B6293495.png)

